molecular formula C13H19NO2S B2358019 N-(2-hydroxy-2-(thiophen-2-yl)propyl)cyclopentanecarboxamide CAS No. 1351658-72-4

N-(2-hydroxy-2-(thiophen-2-yl)propyl)cyclopentanecarboxamide

Cat. No.: B2358019
CAS No.: 1351658-72-4
M. Wt: 253.36
InChI Key: YNSVNGKOHUNMSP-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-2-yl)propyl)cyclopentanecarboxamide is a synthetic compound with potential applications in various fields of research and industry. It is characterized by its unique structure, which includes a thiophene ring and a cyclopentanecarboxamide moiety. This compound is of interest due to its potential biological activities and its role in the development of new materials and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)cyclopentanecarboxamide typically involves the condensation of thiophene derivatives with cyclopentanecarboxylic acid derivatives. One common method includes the reaction of 2-thiophenemethanol with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)propyl)cyclopentanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the cyclopentanecarboxamide moiety can be reduced to form alcohols.

    Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxy-2-(thiophen-2-yl)propyl)cyclopentanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)propyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The hydroxyl and carboxamide groups may also play a role in binding to target proteins, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-carboxamide and thiophene-2-acetic acid share structural similarities.

    Cyclopentanecarboxamide derivatives: Compounds such as cyclopentanecarboxylic acid and cyclopentanecarboxamide are related in structure.

Uniqueness

N-(2-hydroxy-2-(thiophen-2-yl)propyl)cyclopentanecarboxamide is unique due to its combination of a thiophene ring and a cyclopentanecarboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylpropyl)cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-13(16,11-7-4-8-17-11)9-14-12(15)10-5-2-3-6-10/h4,7-8,10,16H,2-3,5-6,9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSVNGKOHUNMSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1CCCC1)(C2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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